molecular formula C10H13NO3 B13919401 Isopropyl 6-(hydroxymethyl)picolinate

Isopropyl 6-(hydroxymethyl)picolinate

Cat. No.: B13919401
M. Wt: 195.21 g/mol
InChI Key: LYJLJDHLUXSEQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 6-(hydroxymethyl)picolinate is an organic compound derived from picolinic acid It features an isopropyl ester group and a hydroxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 6-(hydroxymethyl)picolinate typically involves the esterification of 6-(hydroxymethyl)picolinic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 6-(hydroxymethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopropyl 6-(hydroxymethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of isopropyl 6-(hydroxymethyl)picolinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(hydroxymethyl)picolinate
  • Ethyl 6-(hydroxymethyl)picolinate
  • Propyl 6-(hydroxymethyl)picolinate

Uniqueness

Isopropyl 6-(hydroxymethyl)picolinate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl counterparts, the isopropyl ester provides different steric and electronic effects, potentially leading to varied reactivity and biological activity .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

propan-2-yl 6-(hydroxymethyl)pyridine-2-carboxylate

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10(13)9-5-3-4-8(6-12)11-9/h3-5,7,12H,6H2,1-2H3

InChI Key

LYJLJDHLUXSEQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=N1)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.